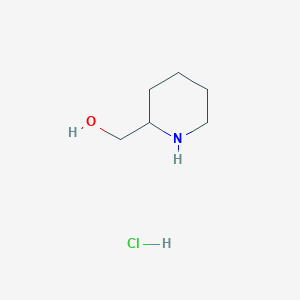

Piperidin-2-ylmethanol hcl

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules. wikipedia.orgnih.gov Its prevalence stems from its unique conformational properties and its ability to serve as a versatile scaffold for the introduction of various functional groups. ijnrd.org In organic synthesis, piperidine derivatives are fundamental building blocks for constructing more complex molecular architectures. nih.govresearchgate.net They are prominently featured in over 70 commercially available drugs, highlighting their significance in medicinal chemistry. researchgate.net

The non-planar, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. wikipedia.org This three-dimensional character is increasingly sought after in modern drug design to enhance interactions with complex biological targets. chemistryviews.org The nitrogen atom within the ring can act as a basic center, a nucleophile, or a point for further functionalization, adding to its synthetic versatility. ijnrd.org The development of novel synthetic methodologies to access substituted piperidines remains an active area of research, underscoring the enduring importance of this heterocyclic system. nih.gov

Overview of Piperidin-2-ylmethanol HCl as a Key Chemical Entity and Building Block

Piperidin-2-ylmethanol hydrochloride is a specific derivative of piperidine that features a hydroxymethyl group at the 2-position of the ring. This substitution pattern makes it a particularly valuable chiral building block in synthetic chemistry. The presence of both a secondary amine and a primary alcohol offers two distinct points for chemical modification, allowing for the construction of diverse molecular frameworks.

As a hydrochloride salt, the compound exhibits improved stability and handling characteristics compared to its free base form. The strategic placement of the hydroxymethyl group next to the nitrogen atom introduces an element of chirality, making enantiomerically pure forms of this compound highly sought after for the synthesis of stereochemically defined molecules. Its utility is demonstrated in the preparation of ligands for asymmetric catalysis and as a key intermediate in the synthesis of various biologically active compounds.

Historical Context of Piperidine and Hydroxymethylpiperidine Synthesis

The history of piperidine chemistry dates back to 1850 when it was first isolated by the Scottish chemist Thomas Anderson from the reaction of piperine, the pungent compound in black pepper, with nitric acid. wikipedia.org The industrial synthesis of piperidine is primarily achieved through the hydrogenation of pyridine (B92270). wikipedia.org

The synthesis of hydroxymethylpiperidines, such as Piperidin-2-ylmethanol, has evolved significantly over time. Early methods often resulted in racemic mixtures. However, the growing demand for enantiomerically pure compounds in the pharmaceutical industry spurred the development of asymmetric synthetic routes. These advanced methods, including enzymatic resolutions and asymmetric catalysis, have become crucial for accessing specific stereoisomers of hydroxymethylpiperidines. figshare.comresearchgate.net The development of these sophisticated synthetic techniques has been instrumental in unlocking the full potential of chiral building blocks like (R)- and (S)-Piperidin-2-ylmethanol HCl in the creation of complex, single-enantiomer drugs and other high-value chemical entities.

Table 1: Historical Milestones in Piperidine Chemistry

| Time Period | Development | Significance |

| Late 1800s | Early structural studies of piperidine | Laid the foundation for heterocyclic chemistry. |

| Mid-1900s | Recognition of piperidines in natural products | Spurred interest in their medicinal applications. |

| 1970s–1980s | Development of asymmetric catalysis | Provided access to optically pure piperidine derivatives. |

| 1990s–Present | Advanced chiral technologies and biocatalysis | Enabled the commercial-scale production of enantiopure compounds. |

Chemical Profile of this compound

The hydrochloride salt of Piperidin-2-ylmethanol is a white to off-white solid. lookchem.com Its chemical and physical properties are pivotal to its application in various synthetic transformations.

Table 2: Physicochemical Properties of Piperidin-2-ylmethanol

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molar Mass | 115.17 g/mol nih.gov |

| Appearance | Solid nih.gov |

| IUPAC Name | piperidin-2-ylmethanol nih.gov |

| CAS Number | 3433-37-2 nih.gov |

Applications in Chemical Synthesis

The dual functionality of this compound, possessing both a nucleophilic secondary amine and a reactive hydroxyl group, makes it a valuable precursor in the synthesis of a wide range of more complex molecules.

As a Building Block in Medicinal Chemistry

The piperidine motif is a cornerstone in drug discovery, and this compound serves as a key starting material for the synthesis of various pharmaceutical agents. researchgate.net Its ability to be incorporated into larger molecular scaffolds allows for the creation of compounds with diverse biological activities. The chiral nature of Piperidin-2-ylmethanol is particularly important in the development of stereospecific drugs, where a single enantiomer is responsible for the desired therapeutic effect.

As a Ligand in Catalysis

Chiral ligands derived from Piperidin-2-ylmethanol have found applications in asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that can induce stereoselectivity in chemical reactions. This is crucial for the efficient synthesis of enantiomerically pure compounds, which is a significant challenge in modern organic chemistry.

This compound stands as a testament to the importance of fundamental chemical building blocks in driving innovation. Its rich chemistry, rooted in the versatile piperidine scaffold, has enabled significant advancements in organic synthesis, medicinal chemistry, and catalysis. As the demand for complex, stereochemically defined molecules continues to grow, the significance of this compound as a key chemical entity is poised to expand, paving the way for the discovery and development of new medicines and materials.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-2-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMUHLXTZRUZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589264 | |

| Record name | (Piperidin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56098-47-6 | |

| Record name | (Piperidin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Piperidin 2 Ylmethanol Hcl

Conventional and Established Synthetic Routes

Traditional methods for the synthesis of piperidin-2-ylmethanol often rely on the transformation of readily available pyridine (B92270) or piperidine (B6355638) precursors. These routes are valued for their scalability and use of accessible starting materials.

Catalytic Hydrogenation of Pyridine Precursors (e.g., 2-pyridinemethanol)

A primary industrial-scale method for producing piperidin-2-ylmethanol involves the catalytic hydrogenation of 2-pyridinemethanol. This process typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), under elevated hydrogen pressure. To enhance reaction efficiency and minimize side reactions like N-methylation, a tertiary amine such as triethylamine (B128534) is often added. google.com The reaction conditions are generally optimized for high yield and purity, with temperatures ranging from 80–100°C and hydrogen pressures of 50–100 bar. Ruthenium and its oxides are also highly effective catalysts for this transformation. google.com The use of a co-solvent system, like ethanol/water, can improve the solubility of the substrate. While this method is advantageous for large-scale production due to cost-effective reagents and suitability for continuous-flow systems, challenges such as catalyst deactivation remain. google.com

Table 1: Catalytic Hydrogenation of 2-Pyridinemethanol

| Parameter | Condition | Purpose/Outcome |

|---|---|---|

| Catalyst | 5-15 wt% Palladium on Carbon (Pd/C) or Ruthenium/Ruthenium Dioxide | Facilitates the addition of hydrogen to the pyridine ring. google.com |

| Substrate | 2-Pyridinemethanol | The starting material that is reduced to the desired piperidine. |

| Pressure | 50–100 bar (approx. 725-1450 psi) | High pressure favors the hydrogenation reaction. |

| Temperature | 80–100°C | Optimizes reaction rate and selectivity. |

| Additive | ~20 mol% Triethylamine | Suppresses the undesirable side reaction of N-methylation. google.com |

| Solvent | Ethanol/water mixture | Enhances substrate solubility. |

| Reported Yield | Up to 92% | Demonstrates the high efficiency of this optimized industrial process. |

Reduction of Cyclic Amides and Esters (e.g., 2-piperidone)

In laboratory settings, the reduction of 2-piperidone (B129406) (a cyclic amide) is a common route to piperidin-2-ylmethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are employed to convert the amide carbonyl group into a methylene (B1212753) group. The reaction is typically conducted in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to ensure homogeneity and is refluxed for several hours. Careful temperature control during the addition of LiAlH₄ is crucial to prevent over-reduction. While this method offers simplicity and high purity, the expense and handling requirements of LiAlH₄ limit its industrial scalability.

Table 2: Reduction of 2-Piperidone with LiAlH₄

| Parameter | Condition | Purpose/Outcome |

|---|---|---|

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Reduces the amide carbonyl to a methylene group. |

| Substrate | 2-Piperidone | The cyclic amide precursor. |

| Stoichiometry | 1:2 (2-piperidone to LiAlH₄) | Ensures complete reduction of the starting material. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Provides a suitable reaction medium and enhances solubility. |

| Temperature | 0–5°C (addition), then reflux | Controls exothermicity and drives the reaction to completion. |

| Reported Yield | >85% | Indicates a highly effective laboratory-scale synthesis. |

Multi-Step Approaches from Simpler Building Blocks

The synthesis of piperidin-2-ylmethanol can also be achieved through multi-step sequences starting from simpler, acyclic precursors. These methods offer flexibility in introducing various substituents onto the piperidine ring. One such approach involves the intramolecular cyclization of functionalized amine derivatives. For instance, a common strategy is the reductive amination of a suitably protected amino aldehyde or ketone. These multi-step syntheses are integral to creating diverse libraries of piperidine derivatives for pharmaceutical research. vulcanchem.comsmolecule.com

Stereoselective and Asymmetric Synthesis

The biological activity of piperidine-containing molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric methods to synthesize enantiomerically pure piperidin-2-ylmethanol is of paramount importance.

Chiral Auxiliaries and Catalysts in Enantioselective Preparation

Asymmetric synthesis of piperidin-2-ylmethanol can be achieved using chiral auxiliaries or chiral catalysts. These methods guide the formation of one enantiomer over the other. For example, the asymmetric hydrogenation of a pyridine precursor can be accomplished using a chiral catalyst, such as a rhodium(I) or ruthenium(II) complex with a chiral ligand. mdpi.com Another strategy involves the use of chiral auxiliaries attached to the precursor molecule, which direct the stereochemical outcome of a key reaction step, such as a reduction or a cyclization. After the desired stereocenter is set, the auxiliary is removed. The desymmetrization of meso-piperidine derivatives using chiral catalysts is another powerful approach. mdpi.com

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as imine reductases (IREDs) and ketoreductases, can catalyze the enantioselective reduction of cyclic imines or ketones to produce chiral piperidines. researchgate.net These enzymatic reactions are often performed in aqueous media under mild conditions, offering high conversions and excellent enantiomeric excess. For instance, the asymmetric reduction of a ketone precursor can be achieved using a ketoreductase from a microorganism like Candida glabrata. researchgate.net Biocatalytic methods provide a sustainable and efficient route to enantiomerically pure piperidin-2-ylmethanol and its derivatives. researchgate.net

Diastereoselective Synthetic Strategies

Diastereoselective synthesis is crucial for creating specific stereoisomers of piperidin-2-ylmethanol, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. Various methodologies have been developed to control the stereochemistry during the formation of the piperidine ring or the installation of its substituents.

One notable approach involves the asymmetric synthesis of 2-substituted piperidines through the ozonolysis of cyclopentene (B43876) derivatives, followed by a reductive aminocyclization. jst.go.jp For instance, the ozonolysis of a 1-substituted cyclopentene in the presence of sodium cyanoborohydride and an optically active benzylic amine leads to a diastereoisomeric mixture of 1,2-disubstituted piperidines. Subsequent hydrogenation yields optically active 2-(hydroxymethyl)piperidine with an enantiomeric excess (e.e.) of up to 85%. jst.go.jp

Another powerful strategy is the multi-component coupling reaction using 2-methyleneaziridines. This method assembles the piperidine ring by sequentially forming four new chemical bonds in a single transformation. The reaction of a Grignard reagent with a chiral 2-methyleneaziridine, followed by alkylation with a 1,3-difunctionalized electrophile and subsequent reduction and cyclization, can install the C-2 stereocenter with high diastereocontrol, achieving a diastereomeric excess (de) of up to 90%. rsc.orgrsc.org

The diastereoselective reduction of chiral piperidine β-enamino esters represents another effective route. clockss.orgresearchgate.net The reduction of a tetrasubstituted exocyclic double bond on a piperidine ring can be influenced by a chiral auxiliary attached to the nitrogen atom. For example, the reduction of a chiral piperidine β-enamino ester with a (Z)-tetrasubstituted double bond was studied to produce methyl 2-piperidin-2-ylpropanoates diastereoselectively. clockss.org This approach allows for a diastereodivergent synthesis, where different diastereomers can be accessed by altering the synthetic sequence (e.g., reduction/alkylation vs. alkylation/reduction). clockss.org

Furthermore, diastereoselective reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, offers a pathway to control the stereochemistry of the resulting piperidines. The initial diastereoselective Mannich reaction sets the stereochemistry, which is then preserved during the subsequent reductive cyclization step. mdpi.com

Table 1: Comparison of Diastereoselective Synthetic Methods for Piperidine Scaffolds This table is interactive. Users can sort and filter the data based on the provided columns.

| Method | Key Steps | Starting Materials | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Reductive Aminocyclization | Ozonolysis, Reductive Aminocyclization, Hydrogenation | 1-Substituted Cyclopentenes, Chiral Benzylic Amines | Up to 85% e.e. | jst.go.jp |

| Multi-component Coupling | Aziridine Ring Opening, Alkylation, Reduction, Cyclization | 2-Methyleneaziridines, Grignard Reagents | 90% de | rsc.orgrsc.org |

| β-Enamino Ester Reduction | Diastereoselective reduction of C=C double bond | Chiral Piperidine β-enamino Esters | 6:94 diastereomeric ratio | clockss.org |

| Reductive Cyclization | Nitro-Mannich Reaction, Reductive Cyclization | Functionalized Acetals, Imines | High Diastereoselectivity | mdpi.com |

Modern Synthetic Innovations

Recent advancements in synthetic chemistry have introduced more sustainable, efficient, and scalable methods for constructing complex molecules like piperidin-2-ylmethanol. These innovations include the adoption of green chemistry principles, the implementation of continuous flow processing, and the integration of enzymatic reactions.

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. scribd.com For piperidine synthesis, this translates to using environmentally benign solvents, reducing waste, and employing catalytic methods.

One green approach is the use of electroreductive cyclization in a flow microreactor to synthesize piperidine derivatives from readily available imines and terminal dihaloalkanes. This method is advantageous as it avoids the need for expensive or toxic chemical reducing agents and can be performed in greener solvents. nih.govresearchgate.net

The use of water as a solvent is a cornerstone of green chemistry. researchgate.net Aqueous synthesis of piperidin-2-ylmethanol derivatives can be achieved through reactions like cyclizations with enamines under mild conditions (25–40°C) and neutral to slightly acidic pH. Microwave-assisted one-pot synthesis of nitrogen-containing heterocycles in an alkaline aqueous medium also represents a simple and efficient green cyclocondensation method. organic-chemistry.org Catalytic hydrogenation, a key step in many piperidine syntheses, can also be performed under greener conditions. For instance, using a heterogeneous catalyst like 10% Rh/C allows for the complete hydrogenation of pyridines in water at 80°C. organic-chemistry.org

Table 2: Green Chemistry Metrics in Synthesis This table is interactive. Users can sort and filter the data based on the provided columns.

| Metric | Description | Ideal Value | Relevance to Piperidine Synthesis | Reference |

|---|---|---|---|---|

| Atom Economy (AE) | Measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. | 100% | High AE is achieved in addition and cyclization reactions. | scribd.com |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | 0 | Lower E-factors are targeted by minimizing protecting groups and using catalytic reagents. | scribd.com |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. | 1 | Reducing solvent usage, as in flow chemistry or solvent-free reactions, lowers PMI. | scribd.com |

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers significant advantages in terms of safety, scalability, and process control. For the synthesis of piperidine derivatives, flow chemistry has been shown to improve yields and selectivities under milder conditions compared to traditional batch processes. acs.org

A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines. acs.org This process uses readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents to produce various functionalized piperidines in high yields (>80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. organic-chemistry.orgacs.org The precise control over reaction parameters like temperature and residence time in a microreactor is key to achieving these superior results. acs.org For example, optimizing the residence time and temperature can significantly enhance the yield of the desired product. acs.org

Furthermore, electroreductive cyclizations for preparing piperidines have been successfully implemented in flow microreactors. The large surface-area-to-volume ratio in these reactors leads to efficient reduction at the cathode, resulting in higher yields compared to batch electrolysis. nih.govresearchgate.net This method allows for preparative-scale synthesis through continuous operation. nih.govresearchgate.net

Chemoenzymatic cascades combine the selectivity of biocatalysts with the versatility of chemical reactions to construct complex molecules in an efficient, one-pot manner. researchgate.net These strategies are particularly valuable for synthesizing chiral piperidines with high stereochemical purity under mild, environmentally friendly conditions. acs.org

A prominent example is the asymmetric dearomatization of activated pyridines. nih.govresearchgate.net This approach can involve a stereoselective one-pot cascade using an amine oxidase (AmOx) and an ene-imine reductase (EneIRED). The AmOx oxidizes an N-substituted tetrahydropyridine (B1245486) in situ to a dihydropyridinium intermediate, which is then stereoselectively reduced by the EneIRED to yield stereo-defined piperidines. acs.orgnih.gov This method provides access to various 3- and 3,4-substituted piperidines. nih.govresearchgate.net

Another powerful chemoenzymatic strategy involves a three-enzyme cascade starting from keto acids. acs.orgmdpi.com In this one-pot synthesis, a carboxylic acid reductase (CAR) first converts the keto acid to the corresponding keto-aldehyde. An ω-transaminase (ω-TA) then performs an asymmetric amination, which is followed by spontaneous intramolecular cyclization to an imine. Finally, an imine reductase (IRED) reduces the imine to the desired substituted piperidine with high conversion and stereoselectivity. acs.orgmdpi.com This cascade approach has been successfully applied to the synthesis of various 2-substituted piperidines. mdpi.com Biocatalytic transamination has also been a key step in the synthesis of complex piperidine cores for pharmaceutical applications, such as in the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol. acs.orgthieme-connect.com

Table 3: Enzymes in Chemoenzymatic Synthesis of Piperidines This table is interactive. Users can sort and filter the data based on the provided columns.

| Enzyme Class | Abbreviation | Function in Cascade | Example Substrate | Reference |

|---|---|---|---|---|

| Amine Oxidase | AmOx | Oxidation of tetrahydropyridine | N-substituted tetrahydropyridines | acs.orgnih.gov |

| Ene-Imine Reductase | EneIRED | Stereoselective reduction of C=C and C=N bonds | Dihydropyridiniums, Enamines | acs.orgnih.gov |

| Carboxylic Acid Reductase | CAR | Reduction of carboxylic acid to aldehyde | Keto acids | acs.orgmdpi.com |

| ω-Transaminase | ω-TA | Asymmetric amination of a keto group | Keto-aldehydes | acs.orgmdpi.com |

| Imine Reductase | IRED | Stereoselective reduction of cyclic imines | Dihydropyridines, 1-Piperideines | acs.orgmdpi.com |

Chemical Reactivity and Derivatization of Piperidin 2 Ylmethanol Hcl

Functional Group Transformations at the Hydroxyl Moiety

The primary hydroxyl group in piperidin-2-ylmethanol is amenable to a variety of chemical modifications, including esterification, etherification, oxidation, and substitution reactions. These transformations are fundamental in modifying the molecule's physical and chemical properties.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of piperidin-2-ylmethanol can be readily converted to an ester. This is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride. For instance, the synthesis of piperine-based ester derivatives has been reported through the reaction of a hydroxymethyl-substituted piperidine (B6355638) derivative with various aromatic carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). While specific examples with a wide range of aromatic acids for piperidin-2-ylmethanol are not extensively detailed in readily available literature, the general principles of esterification are applicable.

Etherification: The formation of an ether linkage at the hydroxymethyl group is another common derivatization. The Williamson ether synthesis, a well-established method, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. A series of novel piperidine ring–modified alcohol and methyl ether analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate have been synthesized. This process involved the methylation of the alcohol analogs to yield the corresponding methyl ether derivatives. tandfonline.comtandfonline.com

| Reaction | Reagents and Conditions | Product Type | Reference |

| Esterification | Aromatic Carboxylic Acids, EDCI, DMAP | Aromatic Esters | General Method |

| Etherification (Methylation) | Not specified in detail, standard literature procedures | Methyl Ethers | tandfonline.comtandfonline.com |

Oxidation Reactions

The primary alcohol of piperidin-2-ylmethanol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. It is often necessary to protect the piperidine nitrogen prior to oxidation to prevent side reactions.

Oxidation to Aldehydes: Mild oxidizing agents are employed for the selective oxidation of primary alcohols to aldehydes. Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) are effective for this transformation under mild conditions. These methods are known for their high chemoselectivity and tolerance of other functional groups.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, piperidine-2-carboxylic acid.

| Oxidizing Agent | Product | Notes |

| Dess-Martin Periodinane (DMP) | Piperidine-2-carbaldehyde | Mild conditions, high selectivity. |

| Swern Oxidation Reagents | Piperidine-2-carbaldehyde | Mild conditions, avoids heavy metals. |

| Potassium Permanganate (KMnO4) | Piperidine-2-carboxylic acid | Strong oxidizing conditions. |

| Jones Reagent (CrO3/H2SO4) | Piperidine-2-carboxylic acid | Strong acidic and oxidizing conditions. |

Halogenation and Other Substitutions

Direct replacement of the hydroxyl group with a halogen is a key transformation that opens up further synthetic possibilities. This can typically be achieved using standard halogenating agents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the primary alcohol into the corresponding 2-(chloromethyl)piperidine (B3272035) or 2-(bromomethyl)piperidine, respectively. These halogenated derivatives are valuable intermediates for subsequent nucleophilic substitution reactions.

Reactions at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in a variety of reactions, including alkylation, acylation, and the formation of new heterocyclic rings.

N-Alkylation and N-Acylation

N-Alkylation: The nitrogen atom of piperidin-2-ylmethanol can be alkylated using various alkylating agents. A common method involves the reaction with an alkyl halide in the presence of a base to neutralize the hydrohalic acid formed. For example, N-alkylation of piperidine can be achieved by reacting it with an alkyl bromide or iodide in a solvent like anhydrous acetonitrile (B52724). researchgate.netresearchgate.net The use of a base such as potassium carbonate or N,N-diisopropylethylamine is often employed to facilitate the reaction. researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation.

N-Acylation: N-acylation of the piperidine nitrogen is readily accomplished using acylating agents such as acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a base to scavenge the acid byproduct. For instance, the N-acylation of piperidine derivatives can be performed with various acyl chlorides to introduce a range of acyl groups. A study on the synthesis of piperidine ring-modified analogs involved N-acylation as a key step. tandfonline.com

| Reaction | Reagent Type | Common Reagents | Product |

| N-Alkylation | Alkyl Halide | Methyl Iodide, Benzyl Bromide | N-Alkyl-piperidin-2-ylmethanol |

| N-Acylation | Acyl Chloride | Acetyl Chloride, Benzoyl Chloride | N-Acyl-piperidin-2-ylmethanol |

| N-Acylation | Anhydride | Acetic Anhydride | N-Acetyl-piperidin-2-ylmethanol |

N-Heterocyclization Reactions

The bifunctional nature of piperidin-2-ylmethanol makes it an excellent precursor for the synthesis of fused bicyclic heterocyclic systems. The condensation of 2-hydroxymethylpiperidine with aldehydes under mild conditions leads to the formation of hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. This reaction proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization. A variety of aldehydes can be used in this condensation, leading to a diverse range of substituted oxazolopiperidines. tandfonline.com

| Aldehyde Reactant | Product | Yield (%) |

| Formaldehyde | Hexahydro-3H-oxazolo[3,4-a]pyridine | ~80 |

| Acetaldehyde | 3-Methylhexahydro-3H-oxazolo[3,4-a]pyridine | ~80 |

| Propionaldehyde | 3-Ethylhexahydro-3H-oxazolo[3,4-a]pyridine | ~80 |

| Butyraldehyde | 3-Propylhexahydro-3H-oxazolo[3,4-a]pyridine | ~80 |

| (Data derived from a study on the condensation of 2-hydroxymethylpiperidine with various aldehydes, yields are approximate averages) tandfonline.com |

Ring System Modifications and Functionalization of Piperidin-2-ylmethanol HCl

The piperidine ring, a prevalent scaffold in numerous biologically active compounds, offers a versatile platform for chemical modification. This compound, with its inherent chirality and functional groups, serves as a valuable starting material for the synthesis of a diverse array of more complex molecular architectures. This section explores the chemical reactivity and derivatization strategies focused on modifying and functionalizing the piperidine ring system of this compound.

Synthesis of Substituted Piperidin-2-ylmethanol Derivatives

The synthesis of substituted piperidin-2-ylmethanol derivatives can be achieved through various reactions targeting either the nitrogen atom or the carbon atoms of the piperidine ring. These modifications are crucial for exploring the structure-activity relationships of piperidine-based compounds in medicinal chemistry.

N-Substitution Reactions:

The secondary amine of the piperidine ring is a common site for functionalization. N-alkylation is a primary method for introducing a wide range of substituents. This can be accomplished using alkyl halides in the presence of a base to neutralize the formed acid. researchgate.netresearchgate.net For instance, reaction with an alkyl bromide or iodide in a suitable solvent like anhydrous acetonitrile can yield the corresponding N-alkylated piperidin-2-ylmethanol derivative. researchgate.netresearchgate.net The choice of base, such as potassium carbonate or sodium hydride in DMF, can influence the reaction's efficiency. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation. nih.gov

A variety of N-acyl derivatives can also be prepared by reacting piperidin-2-ylmethanol with acylating agents such as acyl chlorides or anhydrides. Subsequent reduction of these N-acyl compounds can provide another route to N-alkyl derivatives. google.com

C-Substitution Reactions:

Introducing substituents onto the carbon framework of the piperidine ring is a more complex endeavor but offers access to a wider range of structural diversity. Recent advancements have focused on carbon-hydrogen (C-H) bond activation and oxidation to introduce functionality. news-medical.net For example, biocatalytic C-H oxidation can selectively install a hydroxyl group at specific positions on the piperidine ring. news-medical.net This hydroxylated intermediate can then undergo further reactions, such as radical cross-coupling, to form new carbon-carbon bonds. news-medical.net

Other strategies for C-substitution involve multi-step sequences. For instance, the synthesis of 2,5-disubstituted piperidines can be achieved through methods like the Heck reaction on appropriately protected piperidine precursors, followed by hydrogenation. whiterose.ac.uk

Table 1: Examples of Reagents for the Synthesis of Substituted Piperidin-2-ylmethanol Derivatives

| Reaction Type | Reagent/Catalyst | Resulting Derivative |

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide) + Base (e.g., K2CO3) | N-Alkyl-piperidin-2-ylmethanol |

| N-Alkylation | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)3) | N-Alkyl-piperidin-2-ylmethanol |

| N-Acylation | Acyl Chloride/Anhydride | N-Acyl-piperidin-2-ylmethanol |

| C-H Oxidation | Biocatalyst (Enzyme) | Hydroxylated Piperidin-2-ylmethanol |

| C-C Coupling | Heck Reaction (on precursor) + Hydrogenation | C-Substituted Piperidin-2-ylmethanol |

Transformations Involving the Piperidine Ring Structure

Beyond simple substitution, the piperidine ring of piperidin-2-ylmethanol can undergo more profound structural transformations, such as ring-opening and ring-expansion reactions. These transformations are valuable for synthesizing different types of nitrogen-containing heterocyclic compounds.

Ring-Opening Reactions:

While specific examples detailing the ring-opening of piperidin-2-ylmethanol are not prevalent in the provided search results, general strategies for piperidine ring opening can be considered. For instance, certain N-substituted piperidines can undergo ring cleavage under specific reaction conditions. A study on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives explored the formal opening of the piperidine ring to generate more flexible acyclic analogues. nih.gov This suggests that with appropriate functionalization, the piperidine ring in derivatives of piperidin-2-ylmethanol could potentially be opened to yield amino alcohol structures.

Ring-Expansion Reactions:

Methodologies for the two-carbon ring expansion of 2-vinyl piperidines to their corresponding azepane and azocane (B75157) counterparts have been developed. chemrxiv.org This transformation is typically catalyzed by palladium and involves the rearrangement of allylic amines. chemrxiv.org To apply this to piperidin-2-ylmethanol, it would first need to be converted to a 2-vinylpiperidine derivative. This process is noted to be tolerant of various functional groups and can proceed with a high degree of enantio-retention. chemrxiv.org

Table 2: Potential Transformations of the Piperidin-2-ylmethanol Ring

| Transformation | General Strategy | Potential Product from Piperidin-2-ylmethanol |

| Ring Opening | Cleavage of C-N bond in a derivatized ring | Acyclic Amino Alcohol |

| Ring Expansion | Palladium-catalyzed rearrangement of a 2-vinyl derivative | Azepane or Azocane Derivative |

Synthesis of Fused or Spirocyclic Piperidine Systems

The construction of fused or spirocyclic systems containing a piperidine ring is of significant interest in drug discovery due to the introduction of three-dimensional complexity. pharmablock.com

Fused Piperidine Systems:

The synthesis of fused piperidine ring systems often involves intramolecular cyclization reactions. For example, intramolecular hydroamination/cyclization cascades of alkynes can lead to the formation of piperidine rings fused to other cyclic structures. nih.gov While not starting directly from piperidin-2-ylmethanol, these strategies highlight potential pathways if the molecule is appropriately elaborated to contain the necessary reactive groups. Another approach involves photochemical intramolecular [2+2] cycloaddition of dienes to form bicyclic piperidinones, which can then be reduced to the corresponding fused piperidines. nih.gov

Spirocyclic Piperidine Systems:

Spirocyclic piperidines, where the piperidine ring shares a single atom with another ring, are particularly valuable scaffolds. pharmablock.comwhiterose.ac.uk Several synthetic strategies exist for their construction. One common approach is the formation of the spiro-ring on a pre-existing piperidine. whiterose.ac.uk This can involve reactions like intramolecular palladium-catalyzed α-arylation. whiterose.ac.uk

Alternatively, the piperidine ring can be formed on a pre-existing carbocyclic or heterocyclic ring. whiterose.ac.uk Methods for this include radical hydroarylation, where an aryl radical cyclizes onto a pendant olefin attached to a nitrogen precursor. nih.gov Photoredox catalysis has emerged as a mild and efficient way to generate the necessary aryl radicals for this type of spirocyclization. nih.gov The synthesis of spirocyclic piperidines can also be achieved through multi-step sequences involving condensation reactions followed by cyclization. pharmablock.com

Table 3: Synthetic Approaches to Fused and Spirocyclic Piperidines

| System Type | Synthetic Strategy | Key Features |

| Fused | Intramolecular Cyclization (e.g., hydroamination) | Forms a new ring fused to the piperidine. |

| Fused | Photochemical [2+2] Cycloaddition | Creates bicyclic piperidinone intermediates. nih.gov |

| Spirocyclic | Intramolecular Palladium-Catalyzed α-Arylation | Forms the spiro-ring on a preformed piperidine. whiterose.ac.uk |

| Spirocyclic | Radical Hydroarylation | Cyclization of an aryl radical onto a nitrogen-tethered olefin. nih.gov |

| Spirocyclic | Condensation and Cyclization | Multi-step synthesis to build the spirocyclic framework. pharmablock.com |

Role As a Versatile Synthetic Intermediate and Chiral Building Block

Precursor in Complex Heterocyclic Molecule Synthesis

The inherent reactivity and structural framework of piperidin-2-ylmethanol make it an ideal starting material for the elaboration of more complex heterocyclic systems. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a diverse range of chemical transformations, facilitating the construction of intricate molecular architectures.

Piperidin-2-ylmethanol is a key precursor in the synthesis of various alkaloid analogues, particularly those containing indolizidine and quinolizidine cores. These nitrogen-fused bicyclic systems are prevalent in numerous natural products and exhibit a broad spectrum of biological activities. The piperidine (B6355638) ring of piperidin-2-ylmethanol serves as a foundational scaffold upon which the second ring is constructed.

For instance, the synthesis of hydroxylated indolizidine alkaloids often utilizes piperidine derivatives as starting materials. ntu.edu.sg Synthetic strategies may involve the elaboration of the side chain at the C2 position of the piperidine ring, followed by cyclization to form the fused bicyclic system. The stereochemistry of the final product is often dictated by the chirality of the initial piperidin-2-ylmethanol.

A notable application is in the synthesis ofamino alcohols related to piperidine alkaloids. nih.gov In these syntheses, 2-(2′-alkenyl)-piperidine substrates, derived from piperidin-2-ylmethanol, undergo amine-directed intramolecular hydroboration to yield amino alcohols with controlled stereochemistry. nih.gov This methodology has been instrumental in accessing diastereomerically pure alkaloid precursors.

| Precursor | Target Alkaloid Type | Key Transformation | Reference |

| 2-(2′-Alkenyl)-piperidine boranes | Piperidine Alkaloid related Amino Alcohols | Amine-directed intramolecular hydroboration | nih.gov |

| L-Pipecolinic acid | Sedum alkaloids | Henry–Nef protocol | nih.gov |

The utility of piperidin-2-ylmethanol extends to the construction of more complex polycyclic scaffolds. Chiral trans-hydrindanes, which are important building blocks for polycyclic natural products, can be accessed through stereodivergent Diels-Alder reactions. researchgate.net While not a direct precursor, the principles of stereocontrol demonstrated in piperidine chemistry are applicable to these complex systems. The ability to control facial selectivity in cycloaddition reactions is crucial for building these intricate structures. researchgate.net

Furthermore, gold-catalyzed annulation procedures have been developed for the direct assembly of piperidines, which can be further elaborated into polycyclic systems. ajchem-a.com These modern synthetic methods provide efficient access to complex molecular frameworks that are of interest in medicinal chemistry and materials science.

Applications in Chiral Synthesis

The chiral nature of piperidin-2-ylmethanol makes it an invaluable tool in asymmetric synthesis. The pre-existing stereocenter at the C2 position can be used to direct the stereochemical outcome of subsequent reactions, leading to the formation of enantiopure or diastereomerically pure products.

Piperidin-2-ylmethanol serves as a chiral building block for the synthesis of enantiopure compounds. Its use in stereocontrolled synthesis is exemplified by the preparation of enantiomerically pure piperidine derivatives through diastereoselective reactions. unair.ac.id For example, the diastereoselective addition of a Grignard reagent to a chiral 1,3-oxazolidine derived from piperidin-2-ylmethanol can lead to the formation of a single enantiomer of the desired product. unair.ac.id

The synthesis of enantiomeric pairs of chiral building blocks, such as 2-piperidone (B129406) derivatives, has been achieved using enzymatic resolutions, further highlighting the importance of stereocontrol in piperidine chemistry. nih.gov These enantiopure building blocks are then utilized in the synthesis of various natural products. nih.gov

| Chiral Precursor | Synthetic Target | Key Method | Reference |

| (S)- or (R)-tert-butyl 2-formylpiperidine-1-carboxylates | Isomers of Vacquinol-1 | Nucleophilic addition and chromatographic separation | recipharm.com |

| Chiral 1,3-oxazolidine | (-)-Sedamine | Diastereoselective Grignard addition | unair.ac.id |

In addition to enantiocontrol, piperidin-2-ylmethanol is instrumental in achieving diastereocontrol in chemical reactions. The synthesis of specific stereoisomers of complex molecules often relies on the directing effect of the chiral center in the piperidine ring. For instance, in the synthesis of analogues of the antimalarial drug mefloquine, optically pure piperidin-2-ylmethanol derivatives are used to generate specific diastereomers. recipharm.comnih.gov The separation of these diastereomers can often be achieved by conventional chromatography. recipharm.com

The stereocontrolled synthesis of piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans has been accomplished using lactam-tethered alkenols, demonstrating high diastereoselectivity. rsc.org Such strategies are crucial for accessing structurally diverse and biologically active molecules.

Utilization in Medicinal Chemistry (Focus on Synthetic Strategy)

Piperidin-2-ylmethanol and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the piperidine motif in pharmaceuticals. mdpi.com The synthetic strategies employed often focus on creating libraries of piperidine-containing compounds for biological screening.

A key application is in the synthesis of Vacquinol-1 analogues, which have shown oncolytic efficacy. recipharm.com The synthesis of different stereoisomers of these compounds has been crucial in understanding their structure-activity relationships. recipharm.com By utilizing optically pure forms of piperidin-2-ylmethanol derivatives, researchers can systematically access all possible stereoisomers of the target molecule. recipharm.com

Furthermore, piperidin-2-ylmethanol derivatives are used in the development of inhibitors for various biological targets. For example, piperidinyl-indole derivatives have been synthesized as complement factor B inhibitors. google.com The synthetic routes to these compounds often involve the coupling of a substituted piperidine fragment, derived from piperidin-2-ylmethanol, with other heterocyclic systems.

The exploration of piperidine 3D fragment chemical space for fragment-based drug discovery is another important area. whiterose.ac.uk By synthesizing a diverse range of regio- and diastereoisomers of substituted piperidines, chemists can generate novel fragments for screening against biological targets. whiterose.ac.uk

| Compound Class | Therapeutic Target/Application | Synthetic Approach | Reference |

| Vacquinol-1 Analogues | Oncology | Stereoselective synthesis from optically pure precursors | recipharm.com |

| Mefloquine Analogues | Antifungal | Synthesis of all four stereoisomers | nih.gov |

| Piperidinyl-indole derivatives | Complement factor B inhibitors | Coupling of piperidine fragment with indole core | google.com |

Design and Synthesis of Piperidine-Containing Scaffolds for Drug Discovery

The piperidine nucleus is one of the most prevalent heterocyclic scaffolds in medicinal chemistry, found in over 100 commercially available drugs. lifechemicals.com Chiral piperidine scaffolds, in particular, are of immense interest as the introduction of stereocenters can significantly enhance biological activity, selectivity, and pharmacokinetic properties while potentially reducing off-target toxicity. researchgate.net Piperidin-2-ylmethanol, as a chiral building block, provides a direct route to enantiomerically pure 2-substituted piperidine derivatives, which are key components in a variety of bioactive molecules. nih.gov

The design of novel therapeutics often involves the use of such building blocks to create libraries of compounds for screening. The functional groups of Piperidin-2-ylmethanol—the ring nitrogen and the hydroxymethyl side chain—offer two distinct points for diversification. The secondary amine can be alkylated, acylated, or used in reductive amination protocols to introduce a wide array of substituents. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to ethers, or used in esterification reactions, further expanding the accessible chemical space.

This strategic functionalization allows chemists to systematically modify the structure of a lead compound to optimize its drug-like properties. The three-dimensional nature of the piperidine ring helps position these diverse functional groups in specific orientations, which is critical for binding to enzymes and receptors. lifechemicals.com The versatility of piperidine-based building blocks has been demonstrated in the synthesis of compounds targeting a broad spectrum of diseases. nih.govresearchgate.net

Below is a table of representative U.S. FDA-approved drugs that contain a chiral piperidine moiety, illustrating the importance of this scaffold in modern pharmaceuticals. researchgate.net

| Drug Name | Therapeutic Area | Role of Chiral Piperidine Scaffold |

| Solifenacin | Overactive Bladder | The chiral piperidine ring is part of the quinuclidine core, which is essential for binding to muscarinic M3 receptors. |

| Ropivacaine | Local Anesthetic | The chiral pipecoloxylidide structure influences the drug's potency and duration of action on sodium channels. lifechemicals.com |

| Levobupivacaine | Local Anesthetic | As the (S)-enantiomer of bupivacaine, the chiral piperidine core reduces cardiotoxicity compared to the racemic mixture. |

| Osimertinib | Oncology (NSCLC) | Contains a chiral piperidine substituent that contributes to its high affinity and selectivity for mutant EGFR. |

This table showcases examples of drugs with chiral piperidine scaffolds to highlight the significance of such structures in drug design.

Advanced Characterization and Structural Elucidation Techniques

Spectroscopic Methods for Structural Analysis

Spectroscopy is fundamental to the characterization of piperidin-2-ylmethanol hcl, offering non-destructive and highly detailed molecular insights.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The hydrochloride form means the piperidine (B6355638) nitrogen is protonated, affecting the chemical shifts of adjacent protons and carbons.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum would exhibit complex multiplets for the piperidine ring protons due to spin-spin coupling. The proton on the C2 carbon, being adjacent to both the nitrogen and the hydroxymethyl group, would appear as a distinct multiplet. The two protons of the CH₂OH group are diastereotopic and would likely appear as separate signals, further split by the C2 proton. The N-H protons of the ammonium (B1175870) chloride and the O-H proton of the alcohol group are typically broad and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically distinct carbon environments. Six unique signals are expected for the six carbon atoms in this compound. The carbon of the hydroxymethyl group (C7) would appear in the range typical for alcohols (around 60-70 ppm). The piperidine ring carbons would resonate at distinct chemical shifts, with the C2 and C6 carbons being the most deshielded due to their proximity to the electron-withdrawing protonated nitrogen atom.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structure. A COSY spectrum would establish the ¹H-¹H coupling network within the piperidine ring and between the C2 proton and the CH₂OH protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals.

Table 1: Predicted NMR Spectral Data for this compound

| Atom | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |

|---|---|---|

| C2-H | Multiplet | ~55-65 |

| C3-H₂ | Multiplet | ~20-30 |

| C4-H₂ | Multiplet | ~20-25 |

| C5-H₂ | Multiplet | ~20-30 |

| C6-H₂ | Multiplet | ~45-55 |

| C7-H₂ (CH₂OH) | Multiplet | ~60-70 |

| N-H₂⁺ | Broad Singlet | - |

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For piperidin-2-ylmethanol, the molecular formula is C₆H₁₃NO, giving a monoisotopic mass of approximately 115.10 Da chemspider.com. When analyzed, the compound would typically be observed as the protonated molecule [M+H]⁺ in the free base form.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 115. A characteristic fragmentation pathway would be the loss of the hydroxymethyl radical (•CH₂OH), leading to a significant peak at m/z 84. Another common fragmentation involves the alpha-cleavage of the C-C bond adjacent to the nitrogen, resulting in the formation of a stable iminium ion.

Table 2: Key Mass Spectrometry Fragments for Piperidin-2-ylmethanol

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the hydrochloride salt, the piperidine nitrogen exists as an ammonium ion (R₂NH₂⁺).

Key characteristic absorption bands for this compound include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretch: A broad band appearing in the 2400-3200 cm⁻¹ range, which is characteristic of the N-H stretching vibrations of a secondary ammonium salt. This often overlaps with the C-H stretching bands.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the piperidine ring and methylene (B1212753) group.

C-O Stretch: A distinct absorption band in the 1000-1200 cm⁻¹ range, corresponding to the stretching vibration of the carbon-oxygen single bond of the primary alcohol.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200-3600 (Broad) |

| Ammonium (N-H₂⁺) | Stretching | 2400-3200 (Broad) |

| Alkane (C-H) | Stretching | 2850-3000 |

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine, oxygen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula, C₆H₁₄ClNO, to confirm the compound's empirical formula and purity.

Table 4: Elemental Composition of this compound (C₆H₁₄ClNO)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 47.52 |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 9.31 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 23.38 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.24 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 10.55 |

| Total | | | 151.637 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound.

The piperidine ring is known to adopt a stable chair conformation to minimize angular and torsional strain. nih.goviucr.org In this compound, the hydroxymethyl group is located at the C2 position. The preferred orientation of this substituent (axial or equatorial) is determined by a balance of steric and electronic factors.

Chair Conformation: X-ray analysis would confirm the chair conformation of the six-membered piperidine ring. nih.goviucr.org

Substituent Orientation: For a 2-substituted piperidine, the substituent generally prefers to occupy the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. whiterose.ac.uk Therefore, the hydroxymethyl group in piperidin-2-ylmethanol is expected to predominantly adopt the equatorial orientation.

Hydrogen Bonding: In the crystal lattice of the hydrochloride salt, extensive hydrogen bonding would be observed. The ammonium protons (N-H₂⁺) and the hydroxyl proton (O-H) would act as hydrogen bond donors, while the chloride ion (Cl⁻) and the oxygen atom of the hydroxyl group would act as acceptors. These interactions are crucial in stabilizing the crystal packing.

Absolute Configuration Determination of Chiral Derivatives

Establishing the absolute configuration of chiral active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. For chiral derivatives of piperidin-2-ylmethanol, several powerful techniques are employed to assign the specific stereochemistry at the chiral center.

One of the most definitive methods is single-crystal X-ray crystallography . This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous determination of the spatial arrangement of each atom. For chiral molecules, especially when co-crystallized with a known chiral probe or auxiliary, X-ray crystallography can establish the absolute stereochemistry without ambiguity. nih.govd-nb.info The process involves preparing diastereomeric salts or derivatives of the chiral amine. For instance, reacting a racemic mixture of a piperidine derivative with an enantiomerically pure chiral acid, such as (S)-(+)-camphorsulfonic acid, can yield diastereomeric salts that may be separated by crystallization. google.com Subsequent X-ray analysis of a suitable single crystal of one of the diastereomers allows for the determination of its absolute configuration, and by extension, the configuration of the parent enantiomer.

Another approach involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). When a chiral derivative of piperidin-2-ylmethanol is reacted with an enantiopure CDA, it forms a pair of diastereomers. These diastereomers exhibit distinct NMR spectra, with discernible differences in chemical shifts, particularly for protons and carbons near the stereocenter. nih.govnih.gov By analyzing these spectral differences and comparing them to known models or related structures, the absolute configuration can be inferred.

More advanced NMR techniques, such as the measurement of residual dipolar couplings (RDCs) in weakly aligning chiral media, offer another powerful tool. hlrn.de This method provides information about the orientation of molecular fragments relative to one another, which can be compared with theoretical models of the different enantiomers to assign the correct absolute configuration. hlrn.de

Chromatographic and Separation Techniques

Chromatography is an indispensable tool for the analysis of piperidin-2-ylmethanol hydrochloride, enabling the separation, identification, and quantification of the compound and its potential impurities. Given its chiral nature, specific chromatographic methods are required to assess enantiomeric purity.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark technique for separating enantiomers and evaluating the enantiomeric purity of chiral compounds. unife.it This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

The selection of the CSP is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are widely used and have proven effective for separating a broad range of chiral compounds, including those with piperidine scaffolds. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, involving a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The mobile phase composition, including the type of organic modifier (e.g., methanol (B129727), ethanol, isopropanol) and its concentration, is optimized to achieve the best resolution between the enantiomeric peaks. mdpi.com The enantiomeric excess (ee) can be accurately calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Representative Conditions for Chiral HPLC

| Parameter | Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux® Cellulose-2) | Provides stereoselective interactions for enantiomer separation. |

| Mobile Phase | Supercritical CO2 / Isopropanol | Elutes the compounds from the column; modifier percentage is key. |

| Flow Rate | 2.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Column Temperature | 35 °C | Affects interaction kinetics and viscosity of the mobile phase. |

| Detection | UV or Circular Dichroism (CD) | Quantifies the amount of each enantiomer as it elutes. |

This table is generated based on typical parameters for chiral separations and does not represent a specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. For non-volatile compounds like piperidin-2-ylmethanol, derivatization is often required to increase their volatility and thermal stability. chromatographyonline.com This can involve reacting the amine and alcohol functional groups with a derivatizing agent to form less polar, more volatile esters or silyl (B83357) ethers.

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. sums.ac.ir As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparing it to spectral libraries. The mass spectrometer also provides the molecular weight of the analyte. GC-MS is a valuable tool for identifying impurities and related substances in the this compound sample. sums.ac.ir

Table 2: Typical Parameters for GC-MS Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| GC Column | Fused silica (B1680970) capillary column (e.g., BPX5) | Separates components of the sample based on volatility. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Optimizes the separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) | Fragments the analyte to produce a characteristic mass spectrum. |

| Detector | Mass Selective Detector | Identifies and quantifies the separated components. |

This table represents typical parameters used in GC-MS analysis for organic compounds and is for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for determining the purity and potency of active pharmaceutical ingredients. lgcstandards.com For the analysis of piperidin-2-ylmethanol hydrochloride, reversed-phase HPLC is commonly employed.

In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile (B52724), often with an acid modifier like formic acid to ensure good peak shape for the amine. nih.gov The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

The purity of the sample is determined by measuring the area of the main peak corresponding to piperidin-2-ylmethanol relative to the total area of all peaks in the chromatogram. This method is highly accurate, reproducible, and sensitive for quantifying impurities. nih.gov

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Atlantis C18 (5 µm, 3.9x100 mm) | Stationary phase for reversed-phase separation. nih.gov |

| Mobile Phase | Gradient of 0.05% formic acid in water and methanol | Elutes compounds based on their polarity. nih.gov |

| Flow Rate | 1.0 mL/min | Controls analysis time and separation efficiency. nih.gov |

| Column Temperature | 30 °C | Ensures reproducible retention times. nih.gov |

| Injection Volume | 5.0 µL | The amount of sample introduced into the system. nih.gov |

| Detector | UV-Vis or Mass Spectrometry (MS) | Detects and quantifies the compounds as they elute. |

The parameters in this table are based on a published method for piperidine analysis and serve as a representative example. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of piperidine (B6355638) derivatives.

DFT calculations are frequently employed to investigate the structural, electronic, and biological properties of piperidine-based compounds researchgate.net. These studies provide insights into molecular geometry, electronic stability, and reactivity researchgate.net. Key electronic properties are derived from Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity dntb.gov.ua.

Global chemical reactivity descriptors, calculated using DFT, help quantify the chemical behavior of molecules mdpi.com. These descriptors include:

Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud modification.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are crucial for predicting how a molecule like (Piperidin-2-yl)methanol will interact with other chemical species nih.gov. For instance, the Molecular Electrostatic Potential (MEP) surface is used to locate nucleophilic and electrophilic sites within the molecule, providing a visual representation of the charge distribution and predicting regions susceptible to electrophilic or nucleophilic attack researchgate.netdntb.gov.ua.

| Descriptor | Definition | Significance in Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Hardness (η) | Resistance to deformation of the electron cloud. | A harder molecule is less reactive. |

| Electrophilicity (ω) | A measure of the propensity to accept electrons. | Higher values indicate a stronger electrophile. |

This is an interactive data table. The values are representative and depend on the specific computational method and basis set used.

Quantum chemical calculations are pivotal in elucidating the mechanisms of reactions involving piperidine derivatives. For example, in reactions with isatin (B1672199) derivatives, computational studies can help map the reaction pathway, which often proceeds through a nucleophilic attack followed by a ring-opening process maxapress.com. DFT can be used to calculate the geometries and energies of reactants, transition states, and products, providing a detailed understanding of the reaction's kinetic and thermodynamic feasibility.

By modeling the transition state structures, researchers can determine the rate-limiting step of a reaction maxapress.com. For example, in the reaction of piperidine with isatins in aqueous methanol (B129727), calculations can support the proposed mechanism where the breakdown of a tetrahedral intermediate is the rate-limiting step maxapress.com. Similarly, in photocatalytic processes, nonadiabatic molecular dynamics simulations can trace the excited-state proton-coupled electron transfer (PCET) mechanism, as seen in studies of complexes between methanol and other nitrogen-containing heterocycles chemrxiv.org. These simulations can reveal the ultrafast dynamics and efficiency of such reactions chemrxiv.org.

Conformational Analysis and Molecular Dynamics Simulations

The flexible six-membered ring of piperidine allows it to adopt several conformations, which significantly influences its properties and interactions.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain researchgate.net. However, other conformations like the twist-boat are also possible and can be populated depending on the substitution pattern and environment nih.govresearchgate.netrsc.org. For 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by a balance of steric and electronic effects.

Molecular dynamics (MD) simulations in explicit solvent provide a dynamic picture of the conformational behavior of piperidine derivatives researchgate.net. These simulations can track the transitions between different ring conformations over time and reveal the influence of the solvent on conformational preferences researchgate.net. For instance, studies on N-acylpiperidines have shown that pseudoallylic strain can force a 2-substituent into an axial orientation nih.gov. Quantum mechanics calculations are often used to determine the relative free energies of these conformers, confirming the preference for the axial over the equatorial orientation in certain N-substituted piperidines nih.gov. The equilibrium between chair and twist-boat conformations can also be investigated, with the twist-boat form often found to be less favorable by a small energy margin nih.gov.

| Conformation | Key Features | Relative Stability |

| Chair | Staggered arrangement of all C-C bonds, minimizing torsional strain. Generally the most stable conformation. researchgate.net | Most Stable |

| Twist-Boat | A more flexible form that avoids the flagpole interactions of the pure boat conformation. | Less stable than the chair, but can be populated. nih.govrsc.org |

| Boat | Eclipsed C-C bonds and flagpole steric interactions make this a high-energy transition state between twist-boat forms. | Least Stable |

This is an interactive data table presenting common conformations of the piperidine ring.

(Piperidin-2-yl)methanol and its derivatives can act as ligands in transition metal catalysis. Computational modeling is essential for understanding the non-covalent interactions between the ligand and the substrate within the catalyst's coordination sphere. These interactions, including steric repulsion and London dispersion forces, play a crucial role in determining the reactivity and selectivity of the catalyst nih.gov.

Energy decomposition analysis (EDA) is a computational method used to dissect the interaction energy between the ligand and substrate into distinct components, such as electrostatic repulsion, polarization, charge transfer, and dispersion nih.gov. Studies on copper-catalyzed hydroamination, for example, have revealed that stabilizing ligand-substrate dispersion interactions are critical for catalyst efficiency nih.gov. MD simulations can further elucidate the dynamic nature of these interactions, providing insights into how the ligand's conformational flexibility influences the binding of the substrate and the subsequent catalytic transformation researchgate.net.

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

Computational methods are integral to establishing Structure-Activity Relationships (SAR), which link a molecule's chemical structure to its biological or chemical activity. For piperidine derivatives, in silico tools are used to predict the biological activity spectra and potential molecular targets clinmedkaz.org.

SAR studies involve systematically modifying the structure of a lead compound, such as (Piperidin-2-yl)methanol, and evaluating the impact on its activity. For example, replacing the piperidine ring with a different heterocycle, like a pyrrolidine (B122466) or morpholine, or introducing unsaturation can lead to significant changes in potency dndi.org. Computational docking and MD simulations can then be used to rationalize these experimental findings. By modeling the binding of different derivatives to a target protein's active site, researchers can understand how specific structural modifications affect binding affinity and orientation nih.govnih.gov. These studies help identify key pharmacophoric features and guide the design of more potent and selective compounds clinmedkaz.orgnih.gov. For instance, computational analysis can confirm that a specific orientation of the piperidine ring and its substituents is necessary for optimal interaction with a biological target nih.gov.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the synthesis of piperidin-2-ylmethanol is no exception. Future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign. Key areas of focus include biocatalysis, flow chemistry, and electrosynthesis, which offer significant advantages over traditional synthetic methods.

Biocatalysis is emerging as a powerful tool for the synthesis of chiral piperidine (B6355638) derivatives. The use of enzymes can offer high enantioselectivity and reduce the need for protecting groups and harsh reagents. For instance, research into the biocatalytic synthesis of piperidines has demonstrated the potential of using immobilized lipases for multicomponent reactions to produce highly functionalized piperidine scaffolds. Future work will likely focus on identifying or engineering specific enzymes for the asymmetric synthesis of piperidin-2-ylmethanol, potentially leading to more direct and sustainable routes to the enantiomerically pure compound.

Flow chemistry presents another promising avenue for the sustainable synthesis of piperidin-2-ylmethanol and its derivatives. Continuous flow reactors offer enhanced safety, improved reaction control, and the potential for higher yields and purity. The application of flow chemistry to the synthesis of piperidines has been shown to be effective for various reaction types, including electroreductive cyclization. Adapting these flow processes for the large-scale production of piperidin-2-ylmethanol could lead to more efficient and scalable manufacturing with a reduced environmental footprint.

Electrosynthesis , which uses electricity to drive chemical reactions, is gaining traction as a green chemistry tool. This method can often be performed at ambient temperature and pressure, avoiding the need for high-energy inputs and hazardous reagents. The electroreductive cyclization of imines with dihaloalkanes has been successfully applied to the synthesis of piperidine rings in a flow microreactor, suggesting that similar electrochemical strategies could be developed for the synthesis of piperidin-2-ylmethanol precursors.

| Synthesis Method | Key Advantages | Potential Application to Piperidin-2-ylmethanol Synthesis |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Asymmetric synthesis of chiral piperidin-2-ylmethanol. |

| Flow Chemistry | Enhanced safety, better process control, scalability. | Continuous and efficient large-scale production. |

| Electrosynthesis | Use of clean energy, mild conditions, reduced reagent use. | Green synthesis of piperidine ring precursors. |

Exploration of New Reactivity Modes and Derivatization Strategies

The inherent functionality of piperidin-2-ylmethanol, with its secondary amine and primary alcohol, provides a rich platform for chemical modification. Future research will continue to explore novel reactivity modes and develop new derivatization strategies to expand the chemical space accessible from this versatile building block.